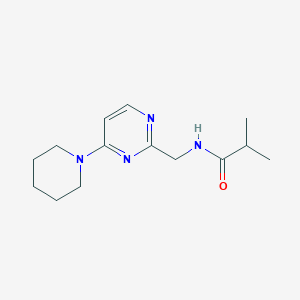![molecular formula C14H13N3O4S B2645308 N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide CAS No. 896359-13-0](/img/structure/B2645308.png)
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide is a useful research compound. Its molecular formula is C14H13N3O4S and its molecular weight is 319.34. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Activity Modulation
N-substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and evaluated for their impact on enzymatic activities, specifically targeting transferase enzymes. For instance, compounds featuring bis-1,3,4-oxadiazole rings have demonstrated activation on glutamate oxaloacetate transaminase (GOT) and glutamate pyruvate transaminase (GPT) activities, while showing inhibitory effects on gamma-glutamyltransferase (γ-GT) activity. This modulation of enzyme activities suggests potential therapeutic applications, especially in conditions where enzyme regulation is beneficial (Tomi et al., 2010).
Antimicrobial and Antifungal Properties
Compounds synthesized from 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antifungal properties. Specifically, the introduction of various substituents into the 1,3,4-oxadiazole ring has resulted in compounds with potent activity against a range of bacterial and fungal pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria, suggesting the potential for these compounds to serve as templates for the development of new antimicrobial agents. The antimicrobial screening includes studies on their inhibitory action against several strains of fungi, indicating a broad spectrum of antimicrobial activity which could be leveraged for therapeutic purposes (Desai et al., 2013).
Corrosion Inhibition
The research into 1,3,4-oxadiazole derivatives also extends to applications outside of biomedicine, such as the inhibition of corrosion in metals. Specifically, derivatives such as 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole have been investigated for their effectiveness in protecting brass against corrosion in simulated cooling water systems. These studies have shown that oxadiazole compounds can function as mixed-type inhibitors, efficiently protecting metal surfaces from both cathodic and anodic corrosion processes. This suggests their potential use in industrial applications where corrosion resistance is crucial (Rochdi et al., 2014).
Antitubercular Activity
Among the notable applications of 1,3,4-oxadiazole derivatives is their potential in combating tuberculosis. Compounds synthesized from this scaffold have exhibited outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the promise of 1,3,4-oxadiazole derivatives as a new class of antituberculosis agents, offering a new avenue for the treatment of this challenging infectious disease (Karabanovich et al., 2016).
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-22-10-4-2-9(3-5-10)12(18)15-14-17-16-13(21-14)11-8-19-6-7-20-11/h2-5,8H,6-7H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWIBNLOUGYGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

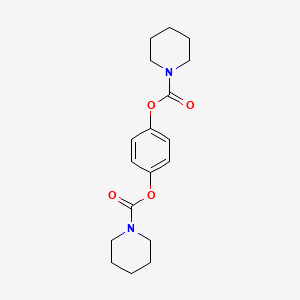
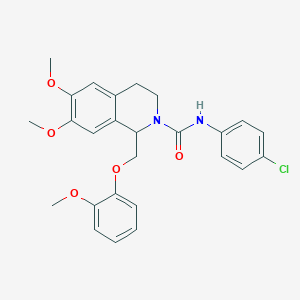
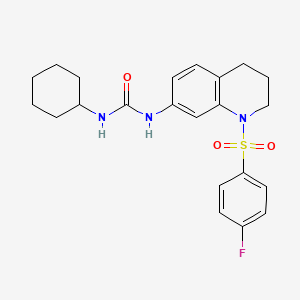
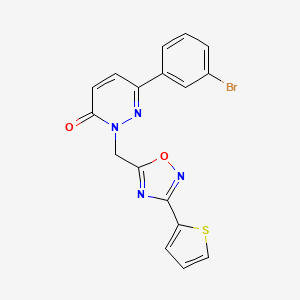

![N-[2-methyl-2-(morpholin-4-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2645231.png)
![2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2645233.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2645237.png)
![N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2645238.png)

![4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B2645246.png)
